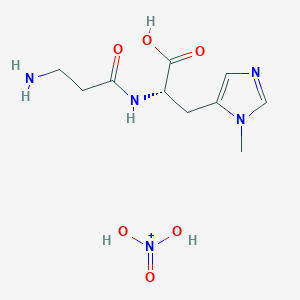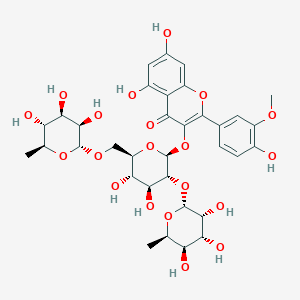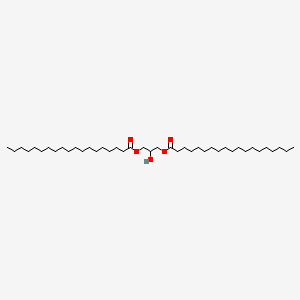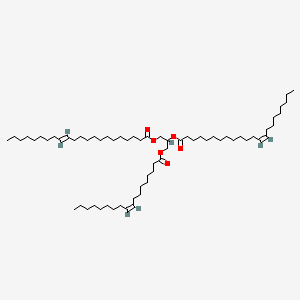
L-Anserine nitrate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Anserine nitrate salt, also known as β-Alanyl-3-methyl-L-histidine nitrate salt, is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in most animal tissues and is known for its potent antioxidant properties. This compound is particularly noted for its ability to scavenge hydroxyl radicals and inhibit nonenzymatic protein glycation induced by reducing sugars .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Anserine nitrate salt can be synthesized through the methylation of carnosine, another dipeptide. The synthesis involves the reaction of beta-alanine with 3-methyl-L-histidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization from aqueous ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of Dowex 3 (x4 free base) for purification, followed by washing with water and evaporating the filtrate. The final product is obtained by distillation with propan-2-ol and crystallization from methanol .
Analyse Chemischer Reaktionen
Types of Reactions: L-Anserine nitrate salt undergoes several types of chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It can reduce oxidative stress in biological systems.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized forms of this compound.
Reduction: Reduced forms of the compound with enhanced antioxidant properties.
Substitution: Substituted derivatives of this compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
L-Anserine nitrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry and chemical biology.
Biology: Studied for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetic nephropathy and hyperuricemia.
Industry: Utilized in the production of supplements and pharmaceuticals due to its antioxidant properties
Wirkmechanismus
The mechanism of action of L-Anserine nitrate salt involves its antioxidant properties. It scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation. It also activates the intracellular heat shock protein (Hsp70) and heme oxygenase (HO-1) defense systems under oxidative and glycative stress. Additionally, it inhibits xanthine oxidase activity, thereby reducing urate production and lowering serum uric acid levels .
Vergleich Mit ähnlichen Verbindungen
L-Anserine nitrate salt is similar to other dipeptides such as carnosine and 3-methyl-L-histidine. it is unique due to its higher antioxidant capacity and its ability to inhibit protein-protein crosslinking less potently than carnosine. Similar compounds include:
Carnosine (β-Alanyl-L-histidine): Known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A component of this compound with similar biological activities.
Beta-Alanine: A precursor in the synthesis of this compound
This compound stands out due to its specific molecular structure and its potent antioxidant effects, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H18N5O6+ |
|---|---|
Molekulargewicht |
304.28 g/mol |
IUPAC-Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C10H16N4O3.H2NO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H2,2,3,4)/q;+1/t8-;/m0./s1 |
InChI-Schlüssel |
ZWZKPVKWCJEQLD-QRPNPIFTSA-N |
Isomerische SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
Kanonische SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)
![[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799217.png)

![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B10799220.png)

![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)





![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
